molecular formula C8H5IN2O B13656191 2-Iodo-5-(pyridin-2-yl)oxazole

2-Iodo-5-(pyridin-2-yl)oxazole

Cat. No.: B13656191
M. Wt: 272.04 g/mol
InChI Key: SHMVZGQFXAGZFN-UHFFFAOYSA-N
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Description

2-Iodo-5-(pyridin-2-yl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the second position and a pyridin-2-yl group at the fifth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-(pyridin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-iodopyridine with an oxazole precursor under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and to minimize human error. The use of high-throughput screening techniques helps in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-(pyridin-2-yl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while cycloaddition reactions can produce fused heterocyclic compounds .

Scientific Research Applications

2-Iodo-5-(pyridin-2-yl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-5-(pyridin-2-yl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The oxazole ring and the pyridin-2-yl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-5-(pyridin-2-yl)oxazole is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity compared to its bromo and chloro analogs. The iodine atom’s larger size and polarizability enhance the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

2-iodo-5-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C8H5IN2O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H

InChI Key

SHMVZGQFXAGZFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(O2)I

Origin of Product

United States

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